BranchAmin

Description

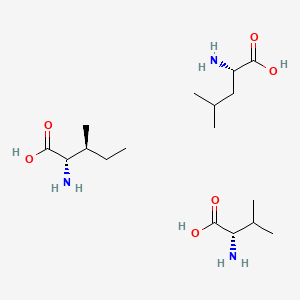

Structure

2D Structure

Properties

CAS No. |

308062-69-3 |

|---|---|

Molecular Formula |

C17H37N3O6 |

Molecular Weight |

379.5 g/mol |

IUPAC Name |

(2S)-2-amino-3-methylbutanoic acid;(2S)-2-amino-4-methylpentanoic acid;(2S,3S)-2-amino-3-methylpentanoic acid |

InChI |

InChI=1S/2C6H13NO2.C5H11NO2/c1-4(2)3-5(7)6(8)9;1-3-4(2)5(7)6(8)9;1-3(2)4(6)5(7)8/h2*4-5H,3,7H2,1-2H3,(H,8,9);3-4H,6H2,1-2H3,(H,7,8)/t5-;4-,5-;4-/m000/s1 |

InChI Key |

OCUSNPIJIZCRSZ-ZTZWCFDHSA-N |

SMILES |

CCC(C)C(C(=O)O)N.CC(C)CC(C(=O)O)N.CC(C)C(C(=O)O)N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)N.CC(C)C[C@@H](C(=O)O)N.CC(C)[C@@H](C(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)O)N.CC(C)CC(C(=O)O)N.CC(C)C(C(=O)O)N |

Appearance |

Solid powder |

Other CAS No. |

308062-69-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Acids, Branched-Chain Amino Amino Acids, Branched Chain Amino Acids, Branched-Chain Branched-Chain Amino Acids |

Origin of Product |

United States |

Foundational & Exploratory

What is the composition of BranchAmin?

Unable to Proceed: The Subject "BranchAmin" Yields No Verifiable Scientific Information

Following a comprehensive search of scientific databases, chemical repositories, and publicly available technical literature, we have been unable to identify any substance or product referred to as "this compound." The term does not appear in peer-reviewed journals, patents, or technical datasheets.

Consequently, it is not possible to generate an in-depth technical guide on the composition of "this compound" that meets the required standards of scientific integrity, expertise, and authoritativeness. The core requirements of the prompt, including the elucidation of its chemical composition, the provision of experimental protocols, and the citation of authoritative sources, cannot be fulfilled without a verifiable scientific basis for the subject matter.

This lack of information suggests several possibilities:

-

Proprietary or Internal Designation: "this compound" may be an internal codename for a compound or product within a specific research and development program that has not been disclosed publicly.

-

Novel or Unpublished Substance: It could be a very new molecule or formulation that has not yet been described in the scientific literature.

-

Misspelling or Alternative Nomenclature: The provided name may be a misspelling or a non-standard abbreviation for a known substance.

Without a correct chemical identifier, CAS number, or reference to a manufacturer or research group, a scientifically sound and trustworthy guide cannot be constructed. We are committed to providing accurate and well-referenced information, and in this instance, the foundational information required to do so is absent.

If you can provide an alternative name, a chemical structure, or any associated publication or patent number, we would be pleased to revisit your request.

An In-depth Technical Guide to the Cellular Mechanism of Action of Branched-Chain Amino Acids (BranchAmin)

Introduction: Deconstructing "BranchAmin" and the Essential Role of Branched-Chain Amino Acids

The term "this compound" is commonly associated with formulations of branched-chain amino acids (BCAAs), specifically the three essential amino acids: L-leucine, L-isoleucine, and L-valine[1][2]. These are often provided in specific ratios for research, nutritional, or therapeutic purposes, such as in parenteral nutrition or for patients with chronic kidney disease to manage protein-energy wasting[3][4][5]. The biological activity attributed to "this compound" is, therefore, the collective and individual mechanisms of action of its constituent BCAAs.

BCAAs are unique among essential amino acids in that their initial catabolism occurs primarily in extrahepatic tissues, such as skeletal muscle, adipose tissue, and the brain, rather than the liver. This places them in a critical position to act as signaling molecules that report on nutrient availability and regulate key cellular processes. This guide provides an in-depth exploration of the core cellular and molecular mechanisms governed by BCAAs, with a focus on their central role in regulating protein synthesis, cell growth, and metabolism.

Part 1: Cellular Uptake and Metabolic Fates of BCAAs

The journey of a BCAA begins with its transport across the plasma membrane. This is predominantly mediated by the large neutral amino acid transporter 1 (LAT1), which is often found in a heterodimeric complex with the glycoprotein CD98 (SLC3A2)[6]. The expression of LAT1 is notably upregulated in many cancer types, reflecting the high demand of tumor cells for these essential nutrients.

Once inside the cell, BCAAs can be utilized for protein synthesis or enter the catabolic pathway. The initial and reversible step of BCAA catabolism is transamination, catalyzed by branched-chain aminotransferases (BCATs), to form branched-chain α-keto acids (BCKAs)[6]. This reaction also involves the conversion of α-ketoglutarate to glutamate, linking BCAA metabolism to the cellular nitrogen pool[6]. The subsequent and irreversible step is the oxidative decarboxylation of BCKAs by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex. The activity of the BCKDH complex is a critical regulatory point in BCAA catabolism.

The carbon skeletons resulting from BCAA breakdown are significant metabolic fuels, contributing to the tricarboxylic acid (TCA) cycle.

| Amino Acid | Anaplerotic Entry Point | Primary Metabolic Fate |

| Leucine | Acetyl-CoA, Acetoacetate | Ketogenic; contributes to ATP production and lipogenesis |

| Isoleucine | Acetyl-CoA, Succinyl-CoA | Both ketogenic and glucogenic |

| Valine | Succinyl-CoA | Glucogenic; replenishes TCA cycle intermediates |

Table 1: Metabolic Fates of BCAA Carbon Skeletons.

Part 2: The Core Signaling Hub: BCAA-Mediated Activation of mTORC1

The most extensively studied signaling role of BCAAs, particularly leucine, is the activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1). mTORC1 is a master regulator of cell growth, proliferation, and metabolism, integrating signals from growth factors, energy status, and amino acids. Leucine acts as a potent allosteric activator of mTORC1.

The Leucine Sensing and mTORC1 Activation Cascade

The activation of mTORC1 by leucine is a spatially regulated process that occurs on the surface of lysosomes.

-

Leucine Sensing: In the presence of sufficient leucine, the leucine sensors, Sestrin1/2, release their inhibitory binding from the GATOR2 complex.

-

Rag GTPase Activation: This allows GATOR2 to inhibit the GATOR1 complex, which is a GTPase-activating protein (GAP) for the RagA/B GTPases. The inhibition of GATOR1 leads to the accumulation of RagA/B in its active, GTP-bound state.

-

mTORC1 Recruitment: The active Rag GTPase heterodimer (RagA/B-GTP and RagC/D-GDP) then recruits mTORC1 to the lysosomal surface.

-

mTORC1 Activation: For full activation, the small GTPase Rheb, which is regulated by growth factor signaling pathways (e.g., PI3K-Akt), must also be in its active, GTP-bound state on the lysosome[7]. This dual requirement ensures that cell growth only occurs when both nutrients (amino acids) and growth factors are present.

Downstream Effects of mTORC1 Activation

Once activated, mTORC1 phosphorylates a host of downstream targets to promote anabolic processes and inhibit catabolic ones. The two most prominent substrates are:

-

S6 Kinase 1 (S6K1): Phosphorylation of S6K1 leads to an increase in the translation of a class of mRNAs known as 5' terminal oligopyrimidine (5'TOP) tracts, which encode ribosomal proteins and other components of the translational machinery.

-

eIF4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes it to dissociate from the eukaryotic translation initiation factor 4E (eIF4E). This frees eIF4E to participate in the formation of the eIF4F complex, which is the rate-limiting step for cap-dependent mRNA translation[7].

The net result is a significant upregulation of protein synthesis, driving cell growth and proliferation.

Caption: Leucine-mediated activation of the mTORC1 signaling pathway.

Part 3: Implications in Disease and Therapeutic Potential

The central role of BCAAs in regulating cell growth and metabolism means that dysregulation of their signaling or catabolism is implicated in numerous diseases.

-

Cancer: Many tumors exhibit a "BCAA addiction," where they show increased uptake and utilization of BCAAs to fuel their rapid growth and proliferation[6]. The upregulation of the LAT1 transporter is a common feature in various cancers and is being explored as a potential therapeutic target.

-

Metabolic Syndrome: Elevated circulating levels of BCAAs are a hallmark of obesity and type 2 diabetes and are strongly correlated with insulin resistance. While the exact causative link is still under investigation, it is thought that the accumulation of BCAA metabolites may impair insulin signaling and mitochondrial function[8].

-

Chronic Kidney Disease (CKD): In CKD, protein restriction is a common dietary intervention to slow disease progression. However, this can lead to protein-energy wasting. Formulations of essential amino acids and their keto-analogues, including BCAAs (often marketed under names like Branchamine), are used to meet nutritional requirements, improve clinical symptoms, and potentially slow the progression of the disease without increasing the nitrogenous waste burden[3][5].

Part 4: Experimental Protocols for Interrogating BCAA Signaling

To validate the mechanism of action of BCAA-containing compounds or to investigate their effects in a specific cellular context, a series of robust experimental protocols are required.

Protocol 1: Western Blot Analysis of mTORC1 Pathway Activation

This protocol is designed to measure the phosphorylation status of key mTORC1 downstream targets as a direct readout of pathway activation.

Objective: To determine if BCAA treatment activates mTORC1 signaling in cultured cells.

Methodology:

-

Cell Culture and Starvation: Plate cells (e.g., MCF-7, HEK293T) and allow them to adhere. Once at 70-80% confluency, starve the cells of amino acids by incubating them in amino acid-free DMEM for 1-2 hours. This synchronizes the cells in a low mTORC1 activity state.

-

Stimulation: Treat the starved cells with a solution containing a specific concentration of BCAAs (e.g., 2 mM Leucine) or a control vehicle for 30-60 minutes.

-

Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against:

-

Phospho-S6K1 (Thr389)

-

Total S6K1

-

Phospho-4E-BP1 (Thr37/46)

-

Total 4E-BP1

-

A loading control (e.g., β-actin or GAPDH).

-

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the fold-change in activation upon BCAA stimulation.

Caption: Experimental workflow for Western blot analysis of mTORC1 activation.

Conclusion and Future Directions

The branched-chain amino acids, the core components of "this compound" formulations, are far more than simple building blocks for proteins. They are critical signaling molecules that sit at the nexus of nutrient sensing, metabolic regulation, and cell growth. The leucine-mTORC1 axis is a paradigm of how cells gauge nutrient availability to make fundamental decisions about proliferation and anabolism.

While much is known, key questions remain. The precise mechanisms linking elevated BCAAs to insulin resistance are still being fully elucidated. Furthermore, the context-dependent roles of BCAA metabolism in cancer—sometimes promoting growth, other times having suppressive effects—present both a challenge and an opportunity for developing novel therapeutic strategies. Future research will undoubtedly focus on developing more targeted pharmacological agents that can modulate BCAA transporters, metabolic enzymes, and signaling sensors to treat a range of metabolic and proliferative diseases.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound (CAS No. 308062-69-3) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 3. Đạm thận Branchamine cung cấp axit amin thiết yếu cho người suy thận [trungtamthuoc.com]

- 4. drugs.com [drugs.com]

- 5. Thuốc cốm uống Branchamine Becamex cung cấp các acid amin trong suy thận mạn tính (30 gói x 2,6g) [upharma.vn]

- 6. mdpi.com [mdpi.com]

- 7. Signaling pathways and molecular mechanisms through which branched-chain amino acids mediate translational control of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Branched-Chain Amino Acids: Metabolism, Physiological Function, and Application Therapeutic Use of Branched-Chain Amino Acids in Burn, Trauma, and Sepsis | Semantic Scholar [semanticscholar.org]

BranchAmin (CAS 308062-69-3): A Technical Guide for Researchers and Drug Development Professionals

Introduction: Beyond the Building Blocks

BranchAmin, identified by CAS number 308062-69-3, is a precisely formulated 1:1:1 molar ratio mixture of the three essential branched-chain amino acids (BCAAs): L-leucine, L-isoleucine, and L-valine. While individually recognized as fundamental components of protein, their synergistic role as a single entity in cellular signaling and metabolic regulation presents a compelling area of study for researchers and drug development professionals. Unlike other essential amino acids, which are primarily metabolized in the liver, this compound's constituents are predominantly catabolized in peripheral tissues, most notably skeletal muscle. This unique metabolic fate places this compound at a critical intersection of nutrient sensing, protein homeostasis, and energy balance, making it a molecule of significant interest in diverse therapeutic areas, from metabolic disorders to oncology.

This guide provides an in-depth exploration of the core properties, biological activities, and experimental applications of this compound. It is designed to equip researchers with the foundational knowledge and practical insights necessary to effectively investigate and leverage the therapeutic potential of this BCAA mixture.

Physicochemical and Formulation Properties

This compound is a white crystalline powder.[1] While comprehensive solubility data for the precise 1:1:1 mixture is not extensively published, the individual components are sparingly soluble in water and practically insoluble in ethanol.[2] The aqueous solubility of BCAAs can be influenced by pH and the presence of stabilizers. Studies have shown that nanosuspensions using hydrophilic stabilizers like Tween 80 can significantly improve the solubility and colloidal stability of BCAA mixtures.[3][4] For experimental purposes, dissolving this compound in aqueous solutions may require stirring and gentle heating.[5]

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 308062-69-3 | N/A |

| Synonyms | BACC, Branched-chain amino acids, Ganlaoqin | N/A |

| Molecular Formula | C₁₇H₃₇N₃O₆ | N/A |

| Molecular Weight | 379.49 g/mol | N/A |

| Appearance | White crystalline powder | [1] |

| Composition | L-isoleucine, L-leucine, and L-valine (1:1:1 molar ratio) | N/A |

| Solubility | Sparingly soluble in water; practically insoluble in ethanol.[2] Solubility can be enhanced with stabilizers.[3][4] | [2][3][4] |

Pharmacodynamics and Mechanism of Action: The mTOR Signaling Nexus

The primary mechanism through which this compound exerts its profound effects on cellular growth and protein synthesis is the activation of the mechanistic Target of Rapamycin (mTOR) signaling pathway.[6] mTOR, a serine/threonine kinase, is a central regulator of cell growth, proliferation, and survival.[6]

L-leucine, a key component of this compound, is a potent activator of mTOR Complex 1 (mTORC1).[7] This activation initiates a signaling cascade that promotes protein synthesis by phosphorylating key downstream targets, including p70 ribosomal S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[7] The phosphorylation of these targets ultimately leads to an increase in the translation of mRNAs that are crucial for cell growth and proliferation.[7]

Beyond mTOR, the components of this compound play diverse roles:

-

L-Isoleucine: Contributes to glucose uptake and utilization.

-

L-Valine: Serves as a precursor for the synthesis of other amino acids and plays a role in the nervous system.

The interplay of these three amino acids allows this compound to influence a wide array of physiological processes, from muscle anabolism to immune cell function.

References

- 1. mdpi.com [mdpi.com]

- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 3. Nanosuspended branched chain amino acids: the influence of stabilizers on their solubility and colloidal stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. EP2351562A1 - Solid solution of valine, isoleucine and leucine, and method for producing same - Google Patents [patents.google.com]

- 6. Frontiers | BCAA metabolism in cancer progression and therapy resistance: The balance between fuel and cell signaling [frontiersin.org]

- 7. The actions of exogenous leucine on mTOR signalling and amino acid transporters in human myotubes - PMC [pmc.ncbi.nlm.nih.gov]

BranchAmin: A Technical Guide to a Novel Activator of Protein Synthesis via the mTORC1 Pathway

Executive Summary: Protein synthesis is a fundamental cellular process, the dysregulation of which is implicated in a host of pathologies, from muscle atrophy to neurodegenerative diseases. The ability to precisely modulate the rate of mRNA translation holds significant therapeutic potential.[1][2] This technical guide introduces BranchAmin, a novel small molecule activator of protein synthesis. We elucidate its mechanism of action, which centers on the targeted activation of the mammalian Target of Rapamycin Complex 1 (mTORC1), a master regulator of cell growth and metabolism.[3][4] This document provides a comprehensive overview of this compound's molecular target, its downstream signaling effects, and detailed, field-validated protocols for assessing its efficacy in a research setting. The methodologies described herein are designed to provide robust, reproducible data for researchers, scientists, and drug development professionals investigating protein synthesis modulation.

Introduction: The Therapeutic Imperative for Protein Synthesis Modulation

The dynamic and tightly regulated process of protein synthesis is central to cellular homeostasis, growth, and function.[1] It is an energy-intensive process that cells modulate in response to a wide array of intra- and extracellular cues, including nutrients, growth factors, and stress signals.[4][5] Pathological conditions often arise from a breakdown in this regulation. For instance, conditions like sarcopenia, cachexia, and certain myopathies are characterized by a deficit in protein synthesis, leading to tissue degeneration. Conversely, uncontrolled protein synthesis is a hallmark of cancer, fueling aberrant cell growth and proliferation.[3][6]

Therefore, the development of pharmacological agents that can precisely upregulate or downregulate protein synthesis is of broad scientific and clinical interest.[2][3] Such agents could form the basis of new therapies for a wide range of diseases. This compound has been developed as a specific, potent activator of protein synthesis with the potential for such therapeutic applications.[5][7]

This compound: A Novel Small Molecule Modulator of mRNA Translation

This compound is a synthetic, cell-permeable small molecule designed to specifically enhance the rate of global mRNA translation. Its development was guided by a rational drug design approach targeting key nodes in the signaling pathways that govern protein synthesis. This guide will focus on its primary mechanism of action: the activation of the mTORC1 signaling cascade.

Mechanism of Action: Targeted Activation of the mTORC1 Pathway

The mTORC1 complex serves as a central hub, integrating signals from various upstream pathways to control protein synthesis.[3][4] It positively regulates this process by phosphorylating key downstream effectors that directly engage the translational machinery.[3][8] this compound's efficacy stems from its ability to disinhibit a critical negative regulator of mTORC1, the Tuberous Sclerosis Complex (TSC).

The mTORC1 Signaling Cascade: A Central Regulator

The TSC1/TSC2 protein complex functions as a GTPase-Activating Protein (GAP) for the small GTPase Rheb (Ras homolog enriched in brain).[9][10] In its active, GTP-bound state, Rheb directly binds to and activates mTORC1.[9] The TSC complex suppresses mTORC1 activity by accelerating the conversion of Rheb-GTP to its inactive Rheb-GDP form.[9][10] Growth factor signaling, through pathways like PI3K/Akt, phosphorylates and inhibits the TSC complex, thereby allowing Rheb-GTP to accumulate and activate mTORC1.[4]

This compound functions by directly binding to and inhibiting the GAP activity of the TSC2 subunit. This action mimics the effect of upstream growth factor signaling, leading to a robust and sustained activation of mTORC1, even in the absence of mitogenic stimuli.

Downstream Consequences: Activating the Translational Machinery

Once activated, mTORC1 phosphorylates two key downstream targets to promote protein synthesis: S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1).[3][8][11]

-

Phosphorylation of 4E-BP1: In its hypophosphorylated state, 4E-BP1 binds to the eukaryotic initiation factor 4E (eIF4E), preventing it from assembling into the eIF4F complex.[3][12] This complex is essential for recruiting the 40S ribosomal subunit to the 5' cap of mRNAs, a rate-limiting step in cap-dependent translation. mTORC1-mediated hyperphosphorylation of 4E-BP1 causes it to dissociate from eIF4E, freeing eIF4E to initiate translation.[3][13]

-

Phosphorylation of S6K1: The activation of S6K1 by mTORC1 leads to the phosphorylation of several targets, including the ribosomal protein S6 (rpS6).[3][14] This enhances the translation of a specific class of mRNAs, known as 5' TOP (terminal oligopyrimidine) mRNAs, which primarily encode components of the translational machinery itself, further amplifying protein synthesis capacity.[3]

Experimental Validation: A Guide to Assessing this compound's Activity

To validate the efficacy and mechanism of this compound, a series of well-established molecular biology assays are required. The following section provides a logical workflow and detailed protocols for treating cells with this compound and subsequently measuring its impact on global protein synthesis and mTORC1 pathway activation.

Experimental Workflow

A typical experimental workflow to characterize this compound involves three main stages: cell culture and treatment, functional assessment of protein synthesis, and mechanistic validation of pathway activation.

Protocol 1: Cell Culture and Treatment with this compound

This protocol outlines the basic steps for preparing cell cultures for treatment with a small molecule like this compound.[15][16]

-

Objective: To prepare healthy, sub-confluent cell cultures for dose-response or time-course experiments.

-

Causality: Using sub-confluent cells ensures they are in an active growth phase and can respond robustly to stimuli. A vehicle control is essential to differentiate the effects of this compound from the effects of the solvent (e.g., DMSO).[15]

Reagents and Materials:

-

Cell line of interest (e.g., HEK293T, C2C12 myoblasts)

-

Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

-

Phosphate-Buffered Saline (PBS), sterile

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Vehicle (e.g., sterile DMSO)

-

Multi-well cell culture plates (e.g., 6-well plates)

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 60-70% confluency after 24 hours.

-

Incubation: Culture the cells for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare Working Solutions: Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the final desired concentrations (e.g., 100 nM, 500 nM, 1 µM, 5 µM). Prepare a vehicle control by adding the same volume of DMSO to the medium as used for the highest this compound concentration.[15]

-

Treatment: Aspirate the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

-

Incubation: Return the plates to the incubator for the desired treatment duration (e.g., 1, 4, 8, or 24 hours).

Protocol 2: Measuring Global Protein Synthesis via SUnSET Assay

The SUrface SEnsing of Translation (SUnSET) assay is a non-radioactive method to measure global protein synthesis rates.[17][18][19][20]

-

Objective: To quantify changes in the rate of mRNA translation following this compound treatment.

-

Causality: This assay relies on puromycin, a structural analog of aminoacyl-tRNA.[17][21] When added to cells, puromycin is incorporated into the C-terminus of nascent polypeptide chains, causing their premature release from the ribosome.[17][21][22] The amount of puromycin-labeled peptides, detected by a specific anti-puromycin antibody via Western blot, is directly proportional to the rate of global protein synthesis.[17][19]

Reagents and Materials:

-

Treated cells from Protocol 1

-

Puromycin solution (1 mg/mL in water, sterile)

-

Ice-cold PBS

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Anti-puromycin antibody

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

Western blotting equipment and reagents

Procedure:

-

Puromycin Labeling: 30 minutes before the end of the this compound treatment period, add puromycin to each well to a final concentration of 1 µg/mL. Incubate for exactly 30 minutes.

-

Cell Lysis: Place the plate on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.

-

Protein Extraction: Add 100 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Clarification: Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[23]

-

Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.

-

Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) and add Laemmli buffer. Boil at 95°C for 5 minutes.

-

Western Blotting: Perform SDS-PAGE, transfer to a PVDF membrane, and block with 5% non-fat milk in TBST.

-

Antibody Incubation: Incubate the membrane with the anti-puromycin antibody overnight at 4°C.

-

Detection: Wash, incubate with an HRP-conjugated secondary antibody, and detect the signal using an ECL substrate.[23]

-

Re-probing: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading across lanes.

Protocol 3: Validating mTORC1 Pathway Activation via Western Blot

This protocol confirms that this compound's effect on protein synthesis is mediated by the intended signaling pathway.

-

Objective: To measure the phosphorylation status of key mTORC1 downstream targets, p-S6K1 (Thr389) and p-4E-BP1 (Thr37/46).

-

Causality: An increase in the phosphorylation of S6K1 and 4E-BP1 provides direct evidence of mTORC1 activation.[3][24][25] It is critical to use a blocking buffer containing Bovine Serum Albumin (BSA) instead of milk for phospho-antibodies, as phosphoproteins in milk can cause high background. It is also essential to compare the phosphorylated protein level to the total protein level to confirm the change is due to phosphorylation and not an increase in total protein expression.

Reagents and Materials:

-

Protein lysates from Protocol 2 (or a parallel experiment)

-

Primary antibodies:

-

anti-phospho-S6K1 (Thr389)

-

anti-total S6K1

-

anti-phospho-4E-BP1 (Thr37/46)

-

anti-total 4E-BP1

-

-

5% BSA in TBST

-

Western blotting equipment and reagents

Procedure:

-

Sample Preparation & Western Blot: Prepare and run samples as described in Protocol 2, Steps 6-7.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST.[26]

-

Primary Antibody Incubation: Incubate separate membranes with primary antibodies against p-S6K1 and p-4E-BP1, diluted in 5% BSA/TBST, overnight at 4°C.[26]

-

Detection: Complete the Western blot as described in Protocol 2, Steps 9-10.

-

Stripping and Re-probing: Strip the membranes and re-probe with antibodies for total S6K1 and total 4E-BP1, respectively, to confirm that changes in the phospho-signal are not due to changes in total protein levels.

Interpreting the Data: Expected Outcomes

Following the successful execution of these protocols, the data should provide a clear picture of this compound's activity.

Quantitative Analysis of Protein Synthesis

The SUnSET blot will show a smear of bands corresponding to puromycylated proteins. Densitometric analysis of the entire lane for each condition (normalized to the loading control) will quantify the global protein synthesis rate.

Table 1: Expected Dose-Dependent Effect of this compound on Protein Synthesis

| Treatment Condition | Normalized Puromycin Signal (Arbitrary Units) | Fold Change (vs. Vehicle) |

| Vehicle (0.1% DMSO) | 1.00 ± 0.12 | 1.0 |

| This compound (100 nM) | 1.85 ± 0.21 | 1.85 |

| This compound (500 nM) | 3.54 ± 0.35 | 3.54 |

| This compound (1 µM) | 4.78 ± 0.41 | 4.78 |

| This compound (5 µM) | 4.95 ± 0.45 | 4.95 |

Data are presented as mean ± SD from a representative experiment (n=3) and are for illustrative purposes.

Correlating Pathway Activation with Functional Output

The Western blot data for the mTORC1 pathway should correlate with the SUnSET results. A dose-dependent increase in p-S6K1 and p-4E-BP1, normalized to their respective total protein levels, would be expected. This confirms that the observed increase in protein synthesis is mechanistically linked to the activation of the mTORC1 pathway by this compound.

Conclusion and Future Directions

This guide establishes this compound as a potent activator of protein synthesis through the targeted inhibition of the TSC complex and subsequent activation of the mTORC1 pathway. The provided protocols offer a robust framework for researchers to validate its activity and further explore its potential. Future research should focus on evaluating the efficacy of this compound in in vivo models of muscle atrophy and other diseases characterized by impaired protein synthesis. Furthermore, investigating the selectivity of this compound and potential off-target effects will be crucial for its development as a therapeutic agent.[6]

References

- 1. 4E-BP1 and S6K1: translational integration sites for nutritional and hormonal information in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The therapeutic potential of mTOR inhibitors in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Frontiers | mTORC1 as a Regulator of Mitochondrial Functions and a Therapeutic Target in Cancer [frontiersin.org]

- 6. Therapeutic potential of mTOR inhibitors for targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 8. mTOR coordinates protein synthesis, mitochondrial activity and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. TSC2: filling the GAP in the mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The mTORC1 Effectors S6K1 and 4E-BP Play Different Roles in CNS Axon Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mTORC1 - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. bitesizebio.com [bitesizebio.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. Measuring Protein Synthesis in Cultured Cells and Mouse Tissues Using the Non‐radioactive SUnSET Assay | Semantic Scholar [semanticscholar.org]

- 19. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Measuring Protein Synthesis in Cultured Cells and Mouse Tissues Using the Non-radioactive SUnSET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. agscientific.com [agscientific.com]

- 22. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. journals.physiology.org [journals.physiology.org]

- 25. researchgate.net [researchgate.net]

- 26. ccrod.cancer.gov [ccrod.cancer.gov]

Technical Guide: Elucidating the Cellular Uptake Mechanisms of BranchAmin Nanostructures

Preamble: The "BranchAmin" Challenge

The advent of novel nanostructures like this compound—a hypothetical, highly branched polyamine-based construct—presents both unprecedented opportunities and significant challenges in the field of therapeutic delivery. The unique architecture of this compound suggests a high potential for cargo encapsulation and a versatile surface for functionalization. However, the promise of any nanocarrier is fundamentally predicated on its ability to traverse the cellular membrane and deliver its payload to the intended subcellular compartment. A failure to efficiently enter the cell, or entrapment within degradative pathways, renders the most sophisticated nanocarrier ineffective. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and understand the cellular entry mechanisms of this compound. We move beyond a simple listing of protocols to explain the causal logic behind experimental design, ensuring a robust and self-validating approach to mechanistic discovery.

The Endocytic Landscape: A Primer on Cellular Gateways

Before designing experiments, it is crucial to understand the primary pathways a nanoparticle like this compound might exploit to enter a cell. Eukaryotic cells have evolved several distinct mechanisms of endocytosis, a process of internalizing substances by engulfing them in a portion of the plasma membrane. For nanoparticles, the most relevant of these are clathrin-mediated endocytosis (CME), caveolae-mediated endocytosis (CvME), and macropinocytosis.[1][2][3] These pathways differ in their protein machinery, vesicle size, and intracellular fate.[3][4]

-

Clathrin-Mediated Endocytosis (CME): This is a major and well-characterized pathway responsible for the uptake of nutrients and signaling receptors.[5] It involves the assembly of a protein scaffold, primarily composed of clathrin, on the cytosolic side of the plasma membrane, forming "coated pits" approximately 100-150 nm in diameter.[4][6][7] These pits invaginate and are pinched off by the GTPase dynamin to form clathrin-coated vesicles that transport cargo to early endosomes.[5][7]

-

Caveolae-Mediated Endocytosis (CvME): This pathway utilizes small, flask-shaped invaginations of the plasma membrane called caveolae (50-80 nm).[8] These structures are rich in cholesterol and are defined by the presence of caveolin proteins.[8][9][10] CvME is a clathrin-independent process, also requiring dynamin for vesicle scission.[9][10] A key feature of this pathway is its potential to bypass the degradative lysosomal route, making it attractive for drug delivery.[9][11]

-

Macropinocytosis: Unlike CME and CvME, macropinocytosis is a non-specific, actin-driven process that allows the cell to engulf large volumes of extracellular fluid into large, irregular vesicles known as macropinosomes (0.2–5 µm).[12][13][14] This process is initiated by extensive plasma membrane "ruffling" and does not rely on coat proteins like clathrin or caveolin.[12][13] It is often constitutively active in immune cells and can be induced in other cells by growth factors or certain pathogens.[14][15]

Figure 1: Overview of the three major endocytic pathways for nanoparticle uptake.

The Experimental Gauntlet: A Step-by-Step Investigative Workflow

To determine the specific pathway(s) utilized by this compound, a multi-faceted approach combining quantitative analysis, qualitative visualization, and targeted pharmacological inhibition is required. The causality of this workflow is critical: we first confirm and quantify uptake, then visualize its subcellular localization, and finally, use inhibitors to dissect the mechanism.

Figure 2: A logical workflow for investigating this compound's cellular uptake mechanism.

Prerequisite: Fluorescent Labeling and Cytotoxicity Assessment

Before uptake can be measured, this compound must be detectable. The primary amino groups on its surface provide ideal handles for conjugation with amine-reactive fluorescent dyes (e.g., NHS esters of fluorescein or rhodamine).

Rationale: Covalent labeling ensures the fluorescent signal is a reliable proxy for the nanoparticle itself. It is crucial to purify the labeled this compound from free dye to prevent misleading results from the uptake of the dye alone.

Concurrently, the baseline cytotoxicity of this compound must be established. Nanoparticle interactions can compromise cell membrane integrity or metabolic activity, confounding uptake studies.[16][17]

Protocol: MTT Assay for Metabolic Activity

-

Cell Seeding: Plate cells (e.g., HeLa, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.[18]

-

Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a "no-particle" control and a "lysis" control (e.g., Triton X-100). Incubate for the desired time point (e.g., 4, 24 hours).

-

MTT Addition: Remove the treatment medium. Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Express cell viability as a percentage relative to the untreated control cells.[16]

Trustworthiness Check: This protocol establishes the sub-toxic concentration range of this compound to be used in all subsequent experiments, ensuring that observed effects are due to specific uptake mechanisms and not general toxicity.

Quantitative Analysis: Flow Cytometry

Flow cytometry is a high-throughput method to rapidly quantify nanoparticle uptake across thousands of individual cells.[19][20][21][22] It provides two key metrics: the percentage of cells that have internalized this compound and the relative amount of this compound per cell (via Mean Fluorescence Intensity, MFI).[18][19]

Protocol: Quantifying Uptake by Flow Cytometry

-

Cell Seeding: Plate cells in a 6-well or 12-well plate and grow to 70-80% confluency.[18]

-

Treatment: Incubate cells with fluorescently-labeled this compound (at a pre-determined non-toxic concentration) for various time points (e.g., 30 min, 1h, 2h, 4h). Include an untreated control cell population.

-

Harvesting: Wash cells twice with cold PBS to remove non-adherent nanoparticles.[18] Detach cells using trypsin-EDTA.

-

Quenching (Optional but Recommended): To distinguish between internalized and surface-bound nanoparticles, incubate cells with a membrane-impermeable quenching agent like Trypan Blue (0.05%) for 5-10 minutes on ice. This will quench the fluorescence of surface-bound particles only.

-

Analysis: Resuspend cells in FACS buffer (PBS with 1% BSA). Analyze at least 10,000 cells per sample on a flow cytometer. Gate the live cell population using forward and side scatter.

-

Data Interpretation: Compare the fluorescence histograms of treated versus untreated cells. Set a gate based on the control population to determine the percentage of this compound-positive cells. Record the MFI of the positive population.[19]

Qualitative Visualization: Confocal Laser Scanning Microscopy (CLSM)

While flow cytometry provides robust quantitative data, it does not reveal the subcellular localization of the nanoparticles. CLSM is essential to visually confirm that this compound is truly internalized and not just adhered to the cell surface.[23][24]

Protocol: Visualizing Internalization by CLSM

-

Preparation: Seed cells on glass-bottom dishes or coverslips and allow them to adhere for 24 hours.

-

Treatment: Treat cells with fluorescently-labeled this compound for the desired time.

-

Staining: Wash cells with PBS. Stain the plasma membrane with a suitable dye (e.g., CellMask™ Deep Red) and the nucleus with another (e.g., Hoechst 33342).[25]

-

Imaging: Mount the coverslips and image using a confocal microscope. Acquire a Z-stack of images (a series of optical slices through the cell).[23]

-

Analysis: Reconstruct the Z-stack into a 3D image. Analyze orthogonal views (XZ and YZ planes) to definitively determine if the green fluorescence from this compound is located within the red boundary of the plasma membrane.[24][26]

Expertise Insight: The combination of flow cytometry with quenching and CLSM provides a self-validating system. If quenching significantly reduces the MFI in the flow cytometer and CLSM shows a punctate pattern within the cell cytoplasm, you can be highly confident that internalization has occurred.

Mechanistic Dissection: Pharmacological Inhibition

The most direct way to identify the endocytic pathway is to block a specific one and observe the effect on this compound uptake. This is achieved using pharmacological inhibitors that target key proteins in each pathway.[1][27][28]

Rationale: By pre-treating cells with an inhibitor and then measuring this compound uptake (using flow cytometry), a significant reduction in uptake points to the involvement of the inhibited pathway. It is critical to use multiple inhibitors for the same pathway and to confirm their effectiveness with positive controls (e.g., using fluorescently-labeled transferrin for CME). It is also vital to ensure the inhibitor concentrations used are not cytotoxic.[1][29]

| Inhibitor | Target / Mechanism | Primary Pathway Inhibited | Typical Conc. | Citation(s) |

| Chlorpromazine | Translocates clathrin from the plasma membrane | Clathrin-Mediated Endocytosis | 5-10 µg/mL | [1][27] |

| Pitstop® 2 | Inhibits the clathrin terminal domain | Clathrin-Mediated Endocytosis | 15-30 µM | [30] |

| Genistein | Inhibits tyrosine kinase activity required for caveolae budding | Caveolae-Mediated Endocytosis | 50-200 µM | [1][27] |

| Filipin III | Cholesterol-binding agent, disrupts lipid rafts and caveolae | Caveolae-Mediated Endocytosis | 1-5 µg/mL | [27] |

| Amiloride | Inhibits the Na+/H+ exchanger, blocking membrane ruffling | Macropinocytosis | 50-100 µM | [31] |

| Wortmannin | Inhibits PI3K, essential for actin remodeling | Macropinocytosis | 50-100 nM | [32] |

Protocol: Inhibition Assay

-

Preparation: Seed cells in a 12-well plate and grow to 70-80% confluency.

-

Pre-treatment: Pre-incubate the cells with the specific inhibitor (at a non-toxic concentration) in serum-free media for 30-60 minutes.

-

Co-treatment: Add fluorescently-labeled this compound to the wells (still in the presence of the inhibitor) and incubate for the optimal uptake time determined previously.

-

Analysis: Harvest the cells and analyze the uptake via flow cytometry as described in section 2.2.

-

Data Normalization: Calculate the percentage of uptake relative to the "no inhibitor" positive control. A significant decrease (e.g., >40-50%) suggests the involvement of that pathway.

Synthesizing the Evidence: Data Interpretation

No single experiment is definitive. The power of this approach lies in synthesizing the results from all three stages.

Figure 3: Decision flowchart for interpreting pharmacological inhibitor data.

Example Scenario:

-

Flow Cytometry: Shows time-dependent uptake of this compound in 85% of cells after 2 hours.

-

Confocal Microscopy: Z-stack analysis confirms this compound is internalized in punctate structures within the cytoplasm.

-

Inhibition Assay:

-

Chlorpromazine treatment reduces uptake by 60%.

-

Pitstop 2 treatment reduces uptake by 55%.

-

Genistein treatment reduces uptake by 10% (not significant).

-

Amiloride treatment reduces uptake by 15% (not significant).

-

Beyond Entry: The Challenge of Endosomal Escape

Successful internalization is only the first step. For many therapeutic applications, this compound and its cargo must escape the endo-lysosomal pathway to avoid degradation by lysosomal enzymes and reach the cytosol or other organelles.[33][34][35] The high density of primary amines in this compound's structure suggests a potential "proton sponge" effect. As the endosome acidifies, these amines become protonated, leading to an influx of chloride ions and water, osmotic swelling, and eventual rupture of the endosomal membrane.[36][37] Investigating this phenomenon requires further advanced imaging and functional assays, which are beyond the scope of this guide but represent the critical next phase of research.[33][37]

References

- 1. The Use of Inhibitors to Study Endocytic Pathways of Gene Carriers: Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Endocytosis and exocytosis of nanoparticles in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Regulation of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application of advances in endocytosis and membrane trafficking to drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is clathrin-mediated endocytosis? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 8. gosset.ai [gosset.ai]

- 9. Caveolin-Mediated Endocytosis: Bacterial Pathogen Exploitation and Host–Pathogen Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is caveolar endocytosis? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 11. Endocytosis via caveolae: alternative pathway with distinct cellular compartments to avoid lysosomal degradation? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. portlandpress.com [portlandpress.com]

- 13. Macropinocytosis: mechanisms and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Macropinocytosis: Biology and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Macropinocytosis: mechanism and targeted therapy in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00534D [pubs.rsc.org]

- 17. jmb.or.kr [jmb.or.kr]

- 18. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]

- 19. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 20. Nanoparticle uptake measured by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Nanoparticle Uptake Measured by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. tandfonline.com [tandfonline.com]

- 24. Rapid Internalization of Nanoparticles by Human Cells at the Single Particle Level - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Imaging of nanoparticle uptake and kinetics of intracellular trafficking in individual cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Effects of Transport Inhibitors on the Cellular Uptake of Carboxylated Polystyrene Nanoparticles in Different Cell Lines | PLOS One [journals.plos.org]

- 28. Determination of Cellular Uptake and Endocytic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 31. How to exploit different endocytosis pathways to allow selective delivery of anticancer drugs to cancer cells over healthy cells - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Cellular Regulation of Macropinocytosis [mdpi.com]

- 33. researchgate.net [researchgate.net]

- 34. mdpi.com [mdpi.com]

- 35. [PDF] The Endosomal Escape of Nanoparticles: Toward More Efficient Cellular Delivery. | Semantic Scholar [semanticscholar.org]

- 36. Advanced Strategies for Overcoming Endosomal/Lysosomal Barrier in Nanodrug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Controlling endosomal escape using nanoparticle composition: current progress and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Downstream Metabolic Effects of Branched-Chain Amino Acid (BCAA) Formulations

Executive Summary

Branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—are fundamental regulators of metabolic health, acting as both substrates for energy production and critical signaling molecules. While often consumed as supplements to promote muscle protein synthesis, their broader metabolic implications are complex and context-dependent. This technical guide provides an in-depth exploration of the downstream metabolic effects of BCAA formulations, often marketed under names like BranchAmin, which typically consist of a balanced mixture of these three essential amino acids[1][2]. We will dissect the core signaling pathways governed by BCAAs, elucidate the distinct metabolic roles of each individual amino acid, and present validated experimental protocols for researchers to interrogate these effects in their own work. This document is intended for researchers, clinicians, and drug development professionals seeking a deeper mechanistic understanding of BCAA metabolism and its impact on systemic physiology.

Introduction: Deconstructing "this compound" and the Dual Role of BCAAs

The term "this compound" and its synonyms refer to formulations composed of the three essential branched-chain amino acids: L-leucine, L-isoleucine, and L-valine[1][2]. While clinically utilized in specific contexts, such as providing essential amino acids to patients with chronic renal failure on protein-restricted diets[3][4][5], the broader physiological impact of modulating BCAA levels is a subject of intense research.

BCAAs play a dual role in physiology:

-

Anabolic Precursors: They are essential building blocks for protein synthesis.

-

Metabolic Signaling Molecules: They act as potent regulators of key energy-sensing pathways, most notably the Mechanistic Target of Rapamycin Complex 1 (mTORC1)[6].

Elevated plasma levels of BCAAs are often associated with insulin resistance and an increased risk for type 2 diabetes[7][8]. This paradox—where molecules essential for health are also linked to metabolic disease—stems from the intricate and sometimes divergent downstream effects of their metabolic pathways. This guide will explore these pathways, focusing on the causal mechanisms that link BCAA administration to systemic metabolic reprogramming.

Core Mechanistic Hubs: mTORC1 and GCN2 Signaling

The metabolic effects of BCAAs are largely orchestrated by their influence on central nutrient-sensing kinases.

2.1 The mTORC1 Pathway: A Master Regulator of Anabolic Growth

Leucine, in particular, is a potent activator of the mTORC1 signaling cascade. This pathway is a cornerstone of anabolic metabolism, promoting cell growth and proliferation by increasing protein and lipid synthesis while inhibiting autophagy. Activation of mTORC1 by leucine leads to the phosphorylation of downstream targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which directly initiate protein translation.

Caption: BCAA-mediated activation of the mTORC1 signaling pathway.

2.2 Divergent Effects of Isoleucine and Valine

Recent research has compellingly demonstrated that the three BCAAs have distinct, not redundant, metabolic effects. While elevated levels of all three are linked to insulin resistance, studies involving dietary restriction reveal that isoleucine and, to a lesser extent, valine are the primary drivers of these adverse effects[6][7][9].

Specifically, reducing dietary isoleucine has been shown to:

-

Increase hepatic insulin sensitivity and ketogenesis[9].

-

Boost energy expenditure by activating the FGF21-UCP1 axis[6][9].

Intriguingly, these beneficial effects of isoleucine restriction appear to be independent of both mTORC1 and the other major amino acid sensing kinase, GCN2 (General Control Nonderepressible 2)[6]. This highlights a novel signaling paradigm where individual amino acids can trigger unique downstream metabolic programs.

Systemic Metabolic Reprogramming

The administration or dietary modulation of BCAAs induces significant changes in key metabolic organs.

| Organ | Key Metabolic Process | Effect of High BCAA Levels | Effect of Isoleucine/Valine Restriction |

| Liver | Insulin Signaling | Impaired insulin sensitivity | Increased insulin sensitivity[6] |

| Gluconeogenesis | Increased | Decreased | |

| Ketogenesis | Suppressed | Increased[9] | |

| Adipose Tissue | Lipogenesis | Promoted (via mTORC1) | Reduced |

| Energy Expenditure | Suppressed | Increased via FGF21-UCP1 axis[6][9] | |

| Skeletal Muscle | Protein Synthesis | Acutely stimulated (Leucine) | N/A |

| Glucose Uptake | Impaired (Insulin Resistance) | Improved |

Key Experimental Workflows for Interrogation

To dissect the metabolic consequences of BCAA modulation, a multi-omic and functional approach is required. Below are validated, step-by-step protocols for core assays.

Protocol: Real-Time Metabolic Flux Analysis using Seahorse XF Technology

This protocol measures cellular metabolic responses to BCAA treatment by monitoring oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), proxies for mitochondrial respiration and glycolysis, respectively.

Methodology:

-

Cell Seeding: Plate cells (e.g., HepG2 hepatocytes, C2C12 myotubes) in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

-

Assay Medium Preparation: Prepare assay medium (e.g., XF Base Medium) supplemented with substrates like glucose, pyruvate, and glutamine. Prepare treatment solutions containing the BCAA formulation ("this compound") or individual BCAAs at desired concentrations.

-

Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge in XF Calibrant solution overnight in a non-CO2 incubator at 37°C.

-

Assay Execution: a. Replace growth medium with the prepared assay medium and incubate the cells for 1 hour in a non-CO2 incubator at 37°C. b. Load the hydrated sensor cartridge with treatment compounds (e.g., BCAA formulation, vehicle control, and mitochondrial stress test compounds like oligomycin, FCCP, and rotenone/antimycin A). c. Place the cell plate and cartridge into the Seahorse XF Analyzer. d. Run the assay protocol, which involves cycles of mixing, waiting, and measuring to establish a baseline rate, followed by sequential injections of the BCAA treatment and stressor compounds.

-

Data Analysis: Normalize the data to cell number (e.g., via crystal violet staining). Analyze the resulting OCR and ECAR profiles to determine changes in basal respiration, ATP production, maximal respiration, and glycolytic activity in response to BCAA treatment.

Caption: Experimental workflow for Seahorse XF metabolic flux analysis.

Protocol: LC-MS/MS for Targeted Metabolomics

This protocol enables the precise quantification of BCAAs and their downstream catabolic intermediates, providing a snapshot of metabolic pathway activity.

Methodology:

-

Sample Collection: Collect biological samples (plasma, tissue homogenates, or cell lysates) and immediately quench metabolic activity by snap-freezing in liquid nitrogen.

-

Metabolite Extraction: a. Add ice-cold extraction solvent (typically 80% methanol) to the frozen sample. b. Homogenize (for tissues) or vortex vigorously (for cells/plasma). c. Include internal standards for absolute quantification. d. Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet protein and cellular debris.

-

Sample Preparation: Transfer the supernatant containing the metabolites to a new tube and dry it completely using a vacuum concentrator.

-

Reconstitution & Analysis: a. Reconstitute the dried extract in a suitable solvent for liquid chromatography (LC). b. Inject the sample into an LC-MS/MS system (e.g., a triple quadrupole mass spectrometer). c. Separate metabolites using a suitable chromatography column (e.g., HILIC or reversed-phase). d. Detect and quantify target metabolites using Multiple Reaction Monitoring (MRM) based on their specific precursor-product ion transitions.

-

Data Analysis: Integrate peak areas and calculate metabolite concentrations relative to the internal standards and a standard curve. Perform statistical analysis to identify significant changes between experimental groups.

Conclusion and Future Directions

Formulations of branched-chain amino acids, such as this compound, are powerful modulators of systemic metabolism. Their effects are not monolithic; they are a composite of the distinct and sometimes opposing actions of leucine, isoleucine, and valine. While leucine is a primary driver of mTORC1-dependent anabolism, isoleucine and valine appear to be key mediators of the adverse metabolic effects associated with high BCAA levels[6][9].

Future research should focus on developing strategies that can selectively modulate the signaling and metabolic pathways of individual BCAAs. Such approaches may offer a therapeutic window to harness the anabolic benefits of leucine while mitigating the negative insulin-sensitizing effects of excess isoleucine and valine, providing novel avenues for treating metabolic diseases, sarcopenia, and other conditions where BCAA metabolism is dysregulated[8].

References

- 1. medkoo.com [medkoo.com]

- 2. This compound (CAS No. 308062-69-3) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 3. Đạm thận Branchamine cung cấp axit amin thiết yếu cho người suy thận [trungtamthuoc.com]

- 4. Thuốc cốm uống Branchamine Becamex cung cấp các acid amin trong suy thận mạn tính (30 gói x 2,6g) [upharma.vn]

- 5. tdoctor.net [tdoctor.net]

- 6. The adverse metabolic effects of branched-chain amino acids are mediated by isoleucine and valine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Branched-chain amino acids in health and disease: metabolism, alterations in blood plasma, and as supplements | springermedicine.com [springermedicine.com]

- 9. The adverse metabolic effects of branched-chain amino acids are mediated by isoleucine and valine - PubMed [pubmed.ncbi.nlm.nih.gov]

BranchAmin: A Technical Guide for Advanced Research Applications

Abstract: This technical guide provides an in-depth exploration of BranchAmin, a precisely formulated mixture of branched-chain amino acids (BCAAs)—L-leucine, L-isoleucine, and L-valine—for research use only. We delve into the fundamental physicochemical properties, biochemical significance, and practical applications of this compound in cellular and molecular biology research. This document offers detailed experimental protocols, mechanistic insights, and data interpretation guidelines to empower researchers in leveraging this compound for robust and reproducible scientific inquiry.

Introduction: The Critical Role of Branched-Chain Amino Acids in Research

Branched-chain amino acids (BCAAs) are essential amino acids distinguished by their aliphatic side-chains with a branch point. This unique structural feature underpins their diverse roles in cellular physiology, extending far beyond their fundamental function as protein constituents. This compound, as a standardized 1:1:1 mixture of L-isoleucine, L-leucine, and L-valine, provides researchers with a reliable tool to investigate the intricate signaling pathways and metabolic processes governed by these critical nutrients.[1][2] This guide will elucidate the technical aspects of utilizing this compound in a laboratory setting, with a focus on experimental design, execution, and data analysis.

Physicochemical Properties and Formulation

A thorough understanding of this compound's chemical characteristics is paramount for its effective use in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Synonyms | BACC, Branched-chain amino acids, Ganlaoqin | [2][3] |

| CAS Number | 308062-69-3 | [2][4] |

| Molecular Formula | C17H37N3O6 | [2] |

| Molecular Weight | 379.49 g/mol | [2][3] |

| Composition | L-isoleucine, L-leucine, and L-valine (1:1:1) | [2] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in aqueous solutions. Solubility can be influenced by pH and temperature. | [1] |

| Storage | Store at -20°C for long-term stability. For short-term use, 4°C is acceptable. | [2] |

Note: The provided molecular weight is theoretical. Batch-specific values may vary due to hydration.[2]

Formulation and Handling:

This compound is typically supplied as a lyophilized powder. For experimental use, it should be reconstituted in a suitable sterile solvent, such as cell culture medium or a buffered saline solution. It is crucial to ensure complete dissolution and to sterile-filter the solution before adding it to cell cultures to prevent contamination.

Mechanism of Action: Beyond Protein Synthesis

The research utility of this compound stems from its integral role in key cellular signaling pathways, most notably the mTOR (mechanistic Target of Rapamycin) pathway, which is a central regulator of cell growth, proliferation, and metabolism.

The mTOR Signaling Nexus

L-leucine, a key component of this compound, is a potent activator of the mTORC1 complex. This activation is a critical event in the cellular response to nutrient availability.

Caption: Simplified mTORC1 signaling cascade activated by this compound.

The activation of mTORC1 by this compound initiates a phosphorylation cascade that promotes protein synthesis and cell growth. A key downstream effector is the S6 Kinase 1 (S6K1), which, upon phosphorylation, enhances ribosomal biogenesis and translation. Concurrently, mTORC1 phosphorylates and inactivates the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), releasing its inhibitory grip on the translation initiation factor eIF4E, thereby further promoting protein synthesis.

Research Applications and Experimental Protocols

This compound is a versatile tool for investigating a wide array of biological processes. Below are detailed protocols for common research applications.

Investigating mTOR Pathway Activation in Cell Culture

This protocol outlines the steps to assess the activation of the mTOR pathway in response to this compound treatment using Western blotting to detect the phosphorylation of key downstream targets.

Experimental Workflow:

Caption: Workflow for analyzing mTOR activation via Western Blot.

Step-by-Step Protocol:

-

Cell Culture and Starvation:

-

Plate cells (e.g., HEK293T, C2C12 myoblasts) at a suitable density and allow them to adhere overnight.

-

The following day, gently wash the cells with phosphate-buffered saline (PBS) and replace the growth medium with an amino acid-free medium (e.g., Earle's Balanced Salt Solution) for 2-4 hours to synchronize the cells and establish a baseline of low mTOR activity.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in sterile PBS or amino acid-free medium.

-

Treat the starved cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2 mM) for a predetermined time course (e.g., 15, 30, 60 minutes). Include a vehicle-treated control group.

-

-

Cell Lysis and Protein Extraction:

-

After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane onto a polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated S6K1 (p-S6K1) and total S6K1, as well as p-4E-BP1 and total 4E-BP1, overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels for each sample.

-

Compare the levels of phosphorylated proteins in this compound-treated samples to the vehicle-treated control to determine the extent of mTOR pathway activation.

-

In Vitro Protein Synthesis Assay

This protocol describes a method to directly measure the effect of this compound on protein synthesis rates in cultured cells using a non-radioactive assay.

Step-by-Step Protocol:

-

Cell Preparation and Starvation:

-

Follow the same cell seeding and starvation procedure as described in section 4.1.

-

-

This compound and Protein Synthesis Reagent Incubation:

-

During the last 30-60 minutes of the this compound treatment, add a protein synthesis detection reagent (e.g., a puromycin-based reagent like Surface Sensing of Translation (SUnSET)) to the culture medium at the manufacturer's recommended concentration. Puromycin is an aminonucleoside antibiotic that incorporates into nascent polypeptide chains, allowing for their detection by a specific antibody.

-

-

Cell Lysis and Western Blotting:

-

Lyse the cells and perform protein quantification as described in section 4.1.

-

Perform SDS-PAGE and Western blotting as described in section 4.1.

-

Probe the membrane with an anti-puromycin antibody to detect the incorporated puromycin, which reflects the rate of protein synthesis.

-

Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

-

Data Analysis:

-

Quantify the intensity of the entire lane for the anti-puromycin blot for each sample.

-

Normalize the puromycin signal to the loading control.

-

Compare the normalized protein synthesis rates across the different this compound concentrations.

-

Sourcing and Quality Control

For research applications, it is imperative to source this compound from reputable suppliers who provide detailed quality control documentation.

Table 2: Representative Suppliers of this compound for Research Use Only

| Supplier | Product Information | Notes |

| MedKoo Biosciences | Cat#: 598637; Stated for research use only, not for human or veterinary use. | [2] |

| TargetMol Chemicals Inc. | Specializes in products for chemical and biological research. | [3] |

| CarboMer, Inc. | Produces specialty chemicals for the life sciences. | [3] |

Self-Validating Systems:

To ensure the biological activity of a new batch of this compound, it is best practice to perform a validation experiment. The mTOR activation protocol (section 4.1) serves as an excellent self-validating system. A robust increase in the phosphorylation of S6K1 and 4E-BP1 upon treatment confirms the potency of the supplied this compound.

Conclusion

This compound is an indispensable tool for researchers investigating the multifaceted roles of branched-chain amino acids in cellular physiology. Its standardized composition ensures reproducibility, while its well-characterized mechanism of action provides a solid foundation for hypothesis-driven research. By employing the detailed protocols and understanding the underlying principles outlined in this guide, scientists can confidently integrate this compound into their experimental designs to unravel the complexities of nutrient sensing, metabolic regulation, and cell growth control.

References

- 1. Branched-chain amino acids: physico-chemical properties, industrial synthesis and role in signaling, metabolism and energy production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. This compound (CAS No. 308062-69-3) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 4. This compound | C17H37N3O6 | CID 9907842 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Impact of Branched-Chain Amino Acids on Insulin Signaling Pathways: Mechanisms and Investigative Protocols

An In-Depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain amino acids (BCAAs), comprising leucine, isoleucine, and valine, are essential nutrients recognized for their vital role in protein synthesis and metabolic regulation. However, a growing body of evidence paradoxically links elevated circulating levels of BCAAs with metabolic dysfunction, particularly insulin resistance and an increased risk for type 2 diabetes mellitus (T2DM).[1][2] This guide provides a detailed examination of the molecular mechanisms through which BCAAs and their metabolites interfere with canonical insulin signaling. We will dissect the key pathways, including the chronic activation of mTORC1 leading to inhibitory phosphorylation of Insulin Receptor Substrate 1 (IRS-1), and the emerging role of toxic BCAA catabolites in promoting cellular stress and dysfunction.[3][4] This document serves as a technical resource, offering field-proven experimental protocols for Western blotting and glucose uptake assays to enable researchers to rigorously investigate these interactions in a laboratory setting.

Foundational Overview: The Canonical Insulin Signaling Pathway

A clear understanding of the normal insulin signaling cascade is crucial before exploring its disruption. This pathway is a highly regulated process essential for maintaining glucose homeostasis.[5][6]

-

Receptor Activation: The process begins when insulin binds to the α-subunit of the insulin receptor (IR), a receptor tyrosine kinase on the cell surface.

-

Signal Transduction via IRS: This binding triggers a conformational change, leading to the autophosphorylation of tyrosine residues on the IR's β-subunits. This activation turns the IR into a docking site for substrate proteins, most notably the Insulin Receptor Substrate (IRS) family of proteins.[7]

-

PI3K/Akt Pathway Activation: Once docked, IRS proteins are phosphorylated on multiple tyrosine residues by the IR. These phospho-tyrosine sites serve as recruitment points for the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K). This interaction activates PI3K's p110 catalytic subunit.[8] Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.

-

Akt (PKB) as a Central Node: PIP3 acts as a second messenger, recruiting and activating key downstream kinases, including phosphoinositide-dependent kinase-1 (PDK1) and Akt (also known as Protein Kinase B). Full activation of Akt requires phosphorylation at two key sites: Threonine 308 (by PDK1) and Serine 473 (by mTOR Complex 2 or mTORC2).[8][9]

-

Metabolic Outcomes: Activated Akt orchestrates the primary metabolic effects of insulin. A critical action is the phosphorylation of AS160 (Akt substrate of 160 kDa), which relieves its inhibitory effect on Rab GTPases. This allows for the translocation of vesicles containing the glucose transporter GLUT4 to the plasma membrane, facilitating the uptake of glucose from the bloodstream into cells like muscle and adipocytes.[7]

Caption: Canonical Insulin Signaling Pathway.

Core Mechanisms of BCAA-Induced Insulin Resistance

Elevated levels of BCAAs disrupt the finely tuned insulin signaling cascade through at least two primary, interconnected mechanisms.

The mTORC1 Hyperactivation Hypothesis

Chronic exposure to high concentrations of BCAAs, particularly leucine, leads to the persistent activation of the mammalian Target of Rapamycin Complex 1 (mTORC1).[1][10] While acute mTORC1 activation is necessary for processes like muscle protein synthesis, its sustained activation establishes a negative feedback loop that severely impairs insulin signaling.[3]

-

Mechanism of Interference:

-

mTORC1 Activation: Leucine directly activates the mTORC1 complex.[4]

-

S6K1 Phosphorylation: Activated mTORC1 phosphorylates its downstream effector, ribosomal protein S6 kinase 1 (S6K1).

-

Inhibitory Phosphorylation of IRS-1: The key disruptive event is the subsequent phosphorylation of IRS-1 on multiple serine residues (e.g., Ser307, Ser636/639) by S6K1.[1]

-

Signal Attenuation: This serine phosphorylation of IRS-1 serves as an inhibitory signal. It physically prevents IRS-1 from binding to the activated insulin receptor and also promotes its degradation. This effectively uncouples the insulin receptor from its primary downstream effector, PI3K, leading to a dramatic reduction in Akt activation and subsequent glucose uptake.[1][3]

-

Caption: BCAA-mTORC1 Negative Feedback on IRS-1.

The Toxic Metabolite Hypothesis

Emerging research indicates that the accumulation of BCAA catabolic intermediates, rather than BCAAs themselves, may be a primary driver of insulin resistance.[11][12] This occurs when BCAA catabolism is impaired, a condition often observed in the adipose tissue of obese and insulin-resistant individuals.[2][13]

-

Key Toxic Metabolites:

-

Branched-Chain Keto Acids (BCKAs): The first step in BCAA catabolism produces BCKAs. High levels of BCKAs have been shown to directly inhibit insulin-induced Akt phosphorylation and reduce glucose uptake in muscle cells.[4][11]

-